3-Chloropropyl-ethynyl-dimethylsilane
Description
3-Chloropropyl-ethoxydimethylsilane (CAS: 13508-63-9) is an organosilicon compound with the molecular formula C₇H₁₇ClOSi and a molecular weight of 180.75 g/mol . Structurally, it consists of a silicon atom bonded to a 3-chloropropyl group, an ethoxy group, and two methyl groups. This configuration imparts unique reactivity, making it a versatile intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
3-chloropropyl-ethynyl-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClSi/c1-4-9(2,3)7-5-6-8/h1H,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYHDISWNLENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCl)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrosilylation: One common method for synthesizing 3-Chloropropyl-ethynyl-dimethylsilane involves the hydrosilylation of allyl chloride with chlorodimethylsilane. This reaction typically requires a catalyst, such as platinum or rhodium, and is carried out under controlled temperature and pressure conditions.
Aminomercuration-Demercuration: Another synthetic route involves the aminomercuration-demercuration of dimethyl (chloroalkyl)alkenylsilanes to form azasilacycloalkanes. This method showcases the versatility of the compound in organic synthesis.
Industrial Production Methods:
- Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloropropyl-ethynyl-dimethylsilane can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alkanes or alkenes.
Substitution: Formation of substituted silanes with various functional groups.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- While specific medical applications are still under investigation, the compound’s unique properties suggest potential uses in drug development and delivery systems.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of 3-Chloropropyl-ethynyl-dimethylsilane is not fully understood. studies suggest that its effects are mediated through interactions with cellular membranes and proteins, leading to changes in cell function and viability.
Mode of Action:
Comparison with Similar Compounds
Hydrolysis Rate and Crosslinking Efficiency
- Ethoxy vs. Methoxy Groups :
- The ethoxy group in 3-chloropropyl-ethoxydimethylsilane hydrolyzes slower than methoxy groups (e.g., in 3-chloropropylmethyldimethoxysilane) due to steric hindrance and longer alkoxy chains .
- Trimethoxysilanes (e.g., (3-Chloropropyl)trimethoxysilane) exhibit faster hydrolysis, enabling rapid crosslinking in polymer matrices .
Functional Versatility
Chlorine Reactivity :
- 3-Chloropropyldimethylchlorosilane (with two Cl substituents) is highly reactive toward nucleophiles, making it suitable for synthesizing quaternary ammonium silanes .
- In contrast, the single Cl in 3-chloropropyl-ethoxydimethylsilane allows selective functionalization while retaining alkoxy groups for surface bonding .
Vinyl Functionalization :
Physical Properties and Handling
Biological Activity
3-Chloropropyl-ethynyl-dimethylsilane is a silane compound that has garnered interest in various fields, particularly in biological applications due to its unique structural properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Chemical Formula : C₇H₁₃ClOSi
- Molecular Weight : 162.71 g/mol
- Functional Groups : Contains a chloropropyl group, an ethynyl group, and two methyl groups attached to silicon.
The presence of the chloropropyl group may influence its reactivity and interactions with biological molecules, making it a candidate for further investigation in medicinal chemistry.
Research into the biological activity of this compound suggests several potential mechanisms through which it may exert effects on cellular processes. Notably, compounds with similar structures have been shown to interact with various cellular pathways:
- Covalent Modification : The chloropropyl moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modulation of their activity.
- Inhibition of Enzymatic Activity : Similar silane compounds have been reported to inhibit specific enzymes involved in critical biological pathways, such as apoptosis and cell proliferation.
Anticancer Activity
Several studies have explored the anticancer properties of silane derivatives. For instance, research has indicated that certain silanes can induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting tubulin polymerization.
Case Study: Antitumor Effects
A study investigating the cytotoxic effects of silane compounds on cancer cell lines found that this compound exhibited significant cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The mechanism was suggested to involve:
- Induction of Apoptosis : The compound triggered apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : Observations indicated that treated cells experienced G2/M phase arrest.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 25 | Apoptosis induction |
| HeLa | 30 | Inhibition of tubulin polymerization |
| MCF-7 | 40 | Cell cycle arrest |
In Vitro Studies
In vitro studies have demonstrated that this compound affects cell viability and proliferation. The compound's efficacy varies among different cancer cell lines, indicating selective toxicity.
In Vivo Studies
While in vitro results are promising, further investigation through in vivo studies is essential to evaluate the pharmacokinetics and therapeutic potential of this compound. Initial animal models suggest that it may reduce tumor size without significant toxicity to normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
